Imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl-

Description

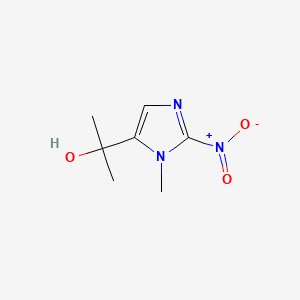

Imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- is a nitro-substituted imidazole derivative characterized by a hydroxylmethyl (-CH2OH) group at position 5, a nitro (-NO2) group at position 2, and three methyl (-CH3) groups at the alpha and position 1 of the imidazole ring. This compound belongs to the class of nitroimidazoles, which are widely studied for their applications in pharmaceuticals, agrochemicals, and environmental sensing due to their unique electronic and steric properties .

The structural complexity of this compound arises from its substitution pattern:

- Nitro group (position 2): Enhances electron-withdrawing effects, influencing reactivity and interaction with biological targets.

- Methanol group (position 5): Provides a site for further functionalization, such as esterification or etherification .

Properties

IUPAC Name |

2-(3-methyl-2-nitroimidazol-4-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-7(2,11)5-4-8-6(9(5)3)10(12)13/h4,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOXDXOPKNBBFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(N1C)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209437 | |

| Record name | Imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60628-92-4 | |

| Record name | Imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060628924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC298515 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Methyl-2-nitro-3H-imidazol-4-yl)-propan-2-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA35224QJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production methods for this compound often involve the use of N-heterocyclic carbenes as both ligands and organocatalysts. The reaction is conducted in the presence of an oxidant, such as tert-butylhydroperoxide, which serves to oxidize an in situ formed enamine to an α-aminoaldehyde .

Types of Reactions:

Oxidation: The nitro group in imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- can undergo reduction to form amino derivatives.

Reduction: The compound can be reduced to form various substituted imidazoles.

Substitution: The methanol group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Acid chlorides and alkyl halides are typical reagents for substitution reactions.

Major Products:

Oxidation: Amino derivatives of imidazole.

Reduction: Substituted imidazoles.

Substitution: Esters and ethers of imidazole.

Scientific Research Applications

Chemistry

Imidazole-5-methanol serves as a building block in organic synthesis. It is utilized in the creation of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound acts as a ligand in enzyme studies, facilitating research into enzyme mechanisms and interactions. Its ability to coordinate with metal ions makes it valuable for biochemical pathways analysis.

Medicine

Research indicates potential applications as an antimicrobial and anticancer agent . The nitro group can be reduced to reactive intermediates that interact with cellular components, leading to therapeutic effects against various pathogens and cancer cells.

Industry

In industrial contexts, Imidazole-5-methanol is used in the production of dyes , pigments , and catalysts . Its unique properties contribute to advancements in materials science and chemical manufacturing.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of Imidazole-5-methanol against several bacterial strains. The results demonstrated significant inhibition of growth, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Enzyme Mechanism Studies

Research utilizing Imidazole-5-methanol as a ligand revealed insights into enzyme mechanisms involving metal ions. This study highlighted its role in facilitating enzyme-substrate interactions, which is crucial for understanding metabolic pathways.

Data Table: Comparison of Imidazole Derivatives

| Compound Name | CAS No. | Key Features | Applications |

|---|---|---|---|

| Imidazole-5-methanol, 2-nitro-alpha | 60628-92-4 | Nitro group, methanol group | Antimicrobial, anticancer |

| 2-Nitroimidazole | 3006-93-3 | Lacks methanol group | Antiparasitic, antibiotic |

| Metronidazole | 443-48-1 | Well-known nitroimidazole | Antibacterial, antiprotozoal |

| Evofosfamide | 1346328-16-0 | Hypoxia-selective drug | Cancer treatment |

Mechanism of Action

The mechanism of action of imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Imidazole Derivatives

| Compound Name | Substituents | Key Features |

|---|---|---|

| Imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- | 2-NO2, 5-CH2OH, α,α,1-(CH3)3 | High steric bulk, electron-withdrawing nitro group, polar methanol moiety |

| 1,2-Dimethyl-5-nitro-1H-imidazole | 1-CH3, 2-CH3, 5-NO2 | Simpler structure; lacks methanol group, lower hydrophobicity |

| 5-Methyl-2-phenyl-1H-imidazole-4-methanol | 2-C6H5, 4-CH2OH, 5-CH3 | Aromatic phenyl group enhances π-π interactions; methanol at position 4 |

| 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | 4-(Cl-CH2-C6H4), 1-CH3, 2-CH3, 5-NO2 | Chloromethyl group enables crosslinking; used in TDAE-mediated syntheses |

Key Observations :

- Nitro Position : The 2-nitro group in the target compound contrasts with 5-nitro derivatives (e.g., ), which may alter metabolic pathways or biorecognition .

- Methanol vs. Chloromethyl: The methanol group in the target compound offers a reactive -OH site, unlike chloromethyl derivatives that participate in nucleophilic substitutions .

- Steric Effects: Trimethyl groups in the target compound reduce conformational flexibility compared to phenyl-substituted analogs (e.g., 5-Methyl-2-phenyl-1H-imidazole-4-methanol) .

Key Observations :

- The target compound’s synthesis likely follows chlorination or TDAE-mediated methodologies, similar to and .

Physicochemical and Functional Properties

Table 3: Property Comparison

Key Observations :

- The nitro group’s electron-withdrawing nature may enhance interactions with microbial enzymes, similar to 5-nitroimidazole drugs like metronidazole .

- The methanol group’s polarity contrasts with the hydrophobic trimethyl groups, creating a balance that could optimize membrane permeability in pharmaceuticals.

Biological Activity

Imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- is a substituted imidazole derivative that has garnered interest in various biological applications due to its unique structural features and biological activity. This compound exhibits significant potential in the fields of medicinal chemistry and biochemistry, particularly regarding its antimicrobial and anticancer properties.

Overview of the Compound

Imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- features a five-membered ring structure containing two nitrogen atoms and functional groups that enhance its reactivity. The nitro group can undergo reduction to form reactive intermediates, while the methanol group can participate in substitution reactions. These properties make it a versatile molecule for various applications in scientific research and industry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. This mechanism is particularly relevant in the context of bacterial infections where reactive nitrogen species can disrupt cellular functions.

- Anticancer Properties : The compound has shown promise as an anticancer agent by influencing enzyme activity through coordination with metal ions. This interaction can affect biochemical pathways critical for cancer cell proliferation and survival.

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of imidazole derivatives, including imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl-. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted its selective toxicity towards malignant cells while sparing normal cells .

Comparative Analysis

To better understand the uniqueness of imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl-, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Imidazole-4-methanol | Methanol group at 4-position | Moderate antimicrobial activity |

| 2-Nitroimidazole | Lacks methanol group | Stronger anticancer properties |

| 1-Methylimidazole | Contains methyl instead of nitro | Limited biological activity |

| Imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- | Nitro and methanol groups present | Significant antimicrobial and anticancer effects |

This table illustrates that the combination of both nitro and methanol groups in imidazole-5-methanol, 2-nitro-alpha,alpha,1-trimethyl- confers distinct chemical reactivity and biological activity compared to related compounds.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing imidazole-5-methanol derivatives with nitro and trimethyl substituents?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, nitromethane and ammonium acetate are used as reagents under reflux conditions, followed by crystallization from ethanol . Key parameters to optimize include reaction time (4–6 hours), temperature (80–100°C), and solvent choice (e.g., nitromethane or ethanol). Monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediate formation. Adjusting molar ratios of reactants (e.g., 1:1 to 1:2 for imidazole precursors to nitrovinyl groups) can enhance yield .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm substituent positions (e.g., nitro groups at C2, methyl groups at Cα and C1) .

- FTIR to identify functional groups (e.g., O-H stretch in methanol at ~3200 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) .

- Mass spectrometry (HRMS) for molecular weight verification (e.g., C₈H₁₃N₃O₃ would yield [M+H]+ ≈ 212.09) . Cross-referencing with NIST spectral databases ensures accuracy .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates imidazole derivatives. For polar byproducts, recrystallization in ethanol or acetonitrile is preferred . Purity >95% can be confirmed via HPLC (C18 column, 70:30 acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps and nitro group electrophilicity. COMSOL Multiphysics simulations can optimize reactor designs for scaled-up synthesis by analyzing heat/mass transfer . Pairing these with experimental data (e.g., reaction kinetics) refines predictive accuracy .

Q. What strategies resolve contradictions in reported antibacterial activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity may arise from assay conditions (e.g., bacterial strain variability, nutrient media pH). Standardize testing using CLSI guidelines:

- Minimum Inhibitory Concentration (MIC) assays in Mueller-Hinton broth at pH 7.2 .

- Control for nitroreductase activity in bacterial strains, which activates nitroimidazoles .

- Validate results across multiple labs using blinded replicates .

Q. How does the steric effect of trimethyl groups influence the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like bacterial nitroreductases. Compare docking scores of trimethyl-substituted derivatives vs. non-methylated analogs. In vitro validation via surface plasmon resonance (SPR) measures binding kinetics (ka/kd rates) . Steric hindrance from methyl groups may reduce binding but enhance metabolic stability .

Q. What role does the nitro group play in the compound’s redox behavior under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.